An In-depth Technical Guide to Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate and its Chemical Class
An In-depth Technical Guide to Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate and its Chemical Class
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Novel Chemical Entities
In the realm of chemical research and drug discovery, scientists frequently encounter novel molecules that hold significant potential but lack extensive documentation. Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate is a prime example of such a compound. While a specific, dedicated CAS number for this precise structure is not readily found in publicly accessible databases, its constituent chemical motifs—the 6-substituted pyridine-3-carboxylate core and the 2-nitrophenyl group—are well-studied and form the basis of numerous functional molecules.
This guide, therefore, adopts a holistic and deductive approach. It is designed to provide researchers with a comprehensive understanding of Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate by examining its structural class, predicting its properties based on analogous compounds, outlining general synthesis strategies, and exploring its potential applications. By leveraging established knowledge of related chemical structures, this document serves as a valuable resource for those looking to synthesize, study, or utilize this and similar molecules.
Introduction to the 6-Aryl-Pyridine-3-Carboxylate Scaffold
The pyridine ring is a fundamental heterocyclic scaffold in medicinal chemistry and materials science, prized for its ability to engage in hydrogen bonding and its versatile reactivity. When functionalized with an aryl group at the 6-position and a carboxylate at the 3-position, the resulting 6-aryl-pyridine-3-carboxylate core becomes a privileged scaffold. This structural arrangement offers a unique combination of electronic and steric properties, making it a valuable building block for a wide range of applications.
The introduction of a nitrophenyl group, particularly at the 2-position of the phenyl ring, further enhances the chemical diversity and potential utility of the molecule. The nitro group is a strong electron-withdrawing group, which can significantly influence the molecule's reactivity and photophysical properties. Furthermore, the nitro group can serve as a handle for further chemical transformations, such as reduction to an amine, opening up avenues for the synthesis of a diverse library of derivatives.
Predicted Physicochemical Properties
While experimental data for Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate is not available, we can predict its key physicochemical properties based on the analysis of its structural components and data from related compounds.
| Property | Predicted Value/Range | Rationale |
| Molecular Formula | C₁₄H₁₂N₂O₄ | Based on the chemical structure |
| Molecular Weight | ~272.26 g/mol | Calculated from the molecular formula |
| Appearance | Likely a yellow to orange solid | The nitrophenyl group often imparts color |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents | Typical for aromatic esters |
| pKa (basic) | ~2-3 | The pyridine nitrogen is weakly basic due to the electron-withdrawing effects of the ester and nitrophenyl groups |
| LogP | ~2.5 - 3.5 | Estimated based on the lipophilicity of the aromatic rings and the ester group |
General Synthesis Strategies for 6-Aryl-Pyridine-3-Carboxylates
The synthesis of 6-aryl-pyridine-3-carboxylates can be achieved through several established synthetic routes. The choice of a specific pathway often depends on the availability of starting materials and the desired substitution pattern. A common and versatile approach is the Hantzsch pyridine synthesis or modifications thereof, which allows for the construction of the pyridine ring from simpler precursors.
Alternatively, cross-coupling reactions, such as the Suzuki or Stille coupling, are powerful methods for introducing the aryl group at the 6-position of a pre-formed pyridine ring.
Below is a generalized workflow for the synthesis of Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate via a Suzuki cross-coupling reaction.
Caption: A generalized workflow for the synthesis of Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate via a Suzuki cross-coupling reaction.
Experimental Protocol: Suzuki Cross-Coupling
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Reaction Setup: To a flame-dried round-bottom flask, add Ethyl 6-chloropyridine-3-carboxylate (1.0 eq), 2-nitrophenylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base like potassium carbonate (2.0 eq).
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Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask.
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Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate.
Spectroscopic Characterization
The structural confirmation of Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate would rely on a combination of spectroscopic techniques. While specific spectra for this compound are not available, the expected spectral data can be predicted based on its structure and data from analogous compounds[1].
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¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on both the pyridine and nitrophenyl rings, as well as the ethyl group of the ester. The chemical shifts of the pyridine protons would be influenced by the anisotropic effects of the adjacent nitrophenyl ring.
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¹³C NMR: The carbon NMR spectrum would display distinct resonances for all the carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the two aromatic rings.
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IR Spectroscopy: The infrared spectrum would show characteristic absorption bands for the C=O stretch of the ester (around 1720 cm⁻¹), the N-O stretches of the nitro group (around 1520 and 1350 cm⁻¹), and the C=C and C=N stretching vibrations of the aromatic rings.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.
Potential Applications and Research Directions
The 6-aryl-pyridine-3-carboxylate scaffold is a versatile building block with applications in several areas of research and development.
Medicinal Chemistry and Drug Discovery
Pyridine-based molecules are prevalent in pharmaceuticals due to their ability to act as bioisosteres for phenyl rings and their capacity to form key interactions with biological targets. The pyridine nitrogen can act as a hydrogen bond acceptor, which can enhance binding affinity and selectivity.
The introduction of a 2-nitrophenyl group offers several possibilities in drug design. The nitro group can be a key pharmacophoric element, or it can be used as a synthetic handle for further derivatization. For example, reduction of the nitro group to an amine would provide a site for the attachment of other functional groups, enabling the exploration of structure-activity relationships (SAR).
Compounds with similar structural motifs have been investigated for a range of biological activities, including as:
Caption: A potential drug discovery pathway utilizing Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate as a starting scaffold.
Materials Science
The electronic and photophysical properties of molecules containing nitrophenyl and pyridine moieties make them interesting candidates for applications in materials science. The electron-deficient nature of the nitrophenyl-substituted pyridine ring could lead to interesting charge-transfer characteristics. Potential applications could include:
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Organic light-emitting diodes (OLEDs)
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Non-linear optical (NLO) materials
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Sensors for the detection of specific analytes
Safety and Handling
While specific toxicity data for Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate is not available, general precautions for handling nitroaromatic compounds should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry place away from heat and incompatible materials.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
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